molecular formula C12H20N2S B1399045 2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine CAS No. 1342357-87-2

2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine

Cat. No.: B1399045
CAS No.: 1342357-87-2
M. Wt: 224.37 g/mol
InChI Key: MXAODEWKXSBZPG-UHFFFAOYSA-N
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Description

The compound “2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine” is a derivative of thiazole . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in various pharmaceutical applications due to their wide range of biological activities .


Synthesis Analysis

Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . The synthesis of thiazoles has been a topic of interest for medicinal chemists, leading to the creation of a combinatorial library and thorough efforts in the search of thiazoles .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Asymmetric Synthesis

    An efficient and practical asymmetric synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for the synthesis of nociceptin antagonists, was developed. This method proved to be scalable and produced enantiomerically pure compound in high yield (Jona et al., 2009).

  • Synthesis of Piperidine-based Derivatives

    Synthesis processes for piperidine-based derivatives like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, and others were described, showcasing the structural diversity and synthetic accessibility of these compounds (Richter et al., 2009), (Kong et al., 2016).

  • Crystal Structure Analysis

    Studies on the crystal structures of compounds like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate provided insights into the molecular geometry and intermolecular interactions, essential for understanding the chemical behavior and potential applications of these compounds (Richter et al., 2009).

  • Thiazolyl Derivatives

    Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives were synthesized and evaluated for their potential anti-arrhythmic activity. These studies expand the chemical space of piperidine derivatives and their potential therapeutic applications (Abdel‐Aziz et al., 2009).

  • Synthesis of Key Intermediates

    Synthesis methods for crucial intermediates like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate were established, highlighting the importance of these compounds in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).

Biological and Pharmacological Applications

  • Antimicrobial Agents

    Thiazolyl chalcones synthesized using piperidine exhibited marked potency as antimicrobial agents, suggesting potential applications in combating microbial infections (Venkatesan & Maruthavanan, 2012).

  • Antitumor Activity

    Compounds like 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine and others were synthesized and evaluated for their antitumor activity, providing insights into the potential therapeutic applications of these piperidine-based derivatives (叶姣 et al., 2015).

  • Optical Properties and Luminescence

    Research on trisheterocyclic systems with electron-donating amino groups, including piperidine, demonstrated structure-dependent fluorescence properties and environment-responsive optical characteristics. This points to potential applications in materials science and photonics (Palion-Gazda et al., 2019).

  • Renin Inhibitors

    Piperidine derivatives were discovered as potent and orally bioavailable renin inhibitors, indicating their significance in managing conditions like hypertension (Tokuhara et al., 2018).

Future Directions

Thiazoles, including “2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine”, continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities . Future research will likely continue to explore the synthesis and biological activities of thiazole derivatives .

Properties

IUPAC Name

4-tert-butyl-2-piperidin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h8-9,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAODEWKXSBZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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